molecular formula C19H20ClFN2O3S B3480516 N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide

N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B3480516
M. Wt: 410.9 g/mol
InChI Key: LMAYKXLISQJAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceuticals. The molecule also contains a sulfonyl group attached to a fluorophenyl group, and a chlorobenzyl group attached to the nitrogen of the piperidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the chlorobenzyl and fluorophenyl groups. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, chlorobenzyl, and fluorophenyl groups would likely have a significant impact on the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The sulfonyl group is often involved in substitution and addition reactions. The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role in determining properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promise in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c20-18-4-2-1-3-15(18)13-22-19(24)14-9-11-23(12-10-14)27(25,26)17-7-5-16(21)6-8-17/h1-8,14H,9-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAYKXLISQJAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide
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N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide
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N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide
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N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide
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N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide
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